molecular formula C12H16N2O4 B099529 Ser-phe CAS No. 16875-28-8

Ser-phe

Cat. No. B099529
CAS RN: 16875-28-8
M. Wt: 252.27 g/mol
InChI Key: PPQRSMGDOHLTBE-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ser-Phe dipeptide is a combination of the amino acids serine (Ser) and phenylalanine (Phe). This dipeptide is of interest in various biochemical contexts, including protein structure, enzyme activity, and peptide synthesis. The substitution of Ser with Phe can lead to significant changes in protein stability and function, as seen in the T4 lysozyme mutant Ser 117 → Phe, which exhibits increased thermostability compared to the wild-type protein .

Synthesis Analysis

The synthesis of peptides containing Ser and Phe has been explored in several studies. For instance, the synthesis of the nucleopeptide Phac-Phe-Val-Ser(p3'ACT)-Gly-OH involves a stepwise solid-phase synthesis, where the peptide is assembled on an insoluble matrix, and the oligonucleotide chain elongation is carried out at the serine hydroxyl group . Additionally, the synthesis of sequential polypeptides containing O-phospho-L-serine (Ser(P)) has been reported, where Ser(P)-containing dipeptides and polypeptides were synthesized using a novel method that may contribute to the development of hybrid formulations of marine and biomimetic protein minerals .

Molecular Structure Analysis

The molecular structure of Ser-Phe-containing peptides can be significantly altered by the substitution of Ser with Phe. In the T4 lysozyme mutant, the Phe side chain is buried in the hydrophobic core of the protein, leading to rearrangements of surrounding side chains and main-chain shifts . The crystal structure of a model peptide Boc-Ser-Phe-OCH3 shows a beta-strand-like conformation, with the Ser side chain forming an intramolecular weak hydrogen bond .

Chemical Reactions Analysis

The interaction of peptides containing the Ser-Phe subunit with metal ions has been studied. For example, the peptide Phe-Phe-Ser-Asp-Lys forms complexes with Cu(II) ions, with evidence for axial coordination of the β-carboxyl group of the Asp residue . This interaction is important for understanding the coordination chemistry of peptides and their potential applications in bioinorganic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ser-Phe-containing peptides are influenced by their amino acid composition and sequence. The stability, solubility, and reactivity of these peptides can vary widely. For instance, the Ser 117 → Phe mutation in T4 lysozyme increases the protein's thermostability and alters its enzymatic activity . The synthesis of α,α-disubstituted glycines, or 'α-chimeras', combining side chains of amino acids like Ser and Phe, has been reported to yield novel amino acid building blocks with specific conformational properties .

Relevant Case Studies

The T4 lysozyme mutant Ser 117 → Phe serves as a case study for understanding the impact of amino acid substitutions on protein stability and function. The mutant is more thermostable than the wild-type and illustrates how proteins can accommodate large structural changes that increase thermal stability . Another case study involves the synthesis of the nucleopeptide Phac-Phe-Val-Ser(p3'ACT)-Gly-OH, which demonstrates the potential of solid-phase synthesis for creating complex peptides with functional groups .

Scientific Research Applications

1. Transformation of Phenylalanine to Tyrosine Under Particle Irradiation

Surface enhanced Raman scattering (SERS) techniques are applied in radiation chemistry to study biochemical reactions, such as the oxidation of phenylalanine (Phe) under particle irradiation. SERS serves as a sensitive probe in these processes, highlighting its effectiveness in radiobiological studies and providing insights into the interaction between particle radiation and biological systems (Zhang et al., 2014).

2. Live-Cell Extracellular pH Sensing During Cell Apoptosis

SERS-based techniques have been developed for in situ sensing of extracellular pH during cellular processes like apoptosis. This application is critical for understanding pH-related biological and pathological issues, demonstrating the versatility of SERS in biological research (Xu et al., 2018).

3. SERS-Active Electrospun Polymer Mesh for Cellular Microenvironment pH Measurements

Innovations like gold-coated polymer meshes enable real-time measurement of extracellular pH via SERS. These sensors detect metabolically induced changes in pH, offering a unique platform for microscale study of extracellular pH and its role in disease pathology (Skinner et al., 2021).

4. Mapping Extracellular pH of Living Cells in Complex Media

SERS is used to map the extracellular pH of living cells, highlighting differences in pH between normal and tumor cells. This method allows for accurate sensing and mapping of pH in cellular environments, aiding in the study of pH-dependent cell behaviors (Sun et al., 2015).

5. Improved Intracellular pH Sensing with BSA-Coated Nanoparticles

SERS-based techniques have been developed for intracellular pH analysis, using modified nanoparticles for high sensitivity and biocompatibility. This advancement addresses challenges in SERS-based pH sensing for biological applications (Zheng et al., 2014).

6. Chiral Analysis of Phenylalanine Enantiomers

SERS spectroscopy is employed for chiral analysis, distinguishing between D- and L-phenylalanine enantiomers. This application showcases the potential of SERS in detailed molecular studies (He et al., 2022).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c13-9(7-15)11(16)14-10(12(17)18)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQRSMGDOHLTBE-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ser-phe

CAS RN

16875-28-8
Record name L-Seryl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16875-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ser-phe
Reactant of Route 2
Reactant of Route 2
Ser-phe
Reactant of Route 3
Reactant of Route 3
Ser-phe
Reactant of Route 4
Reactant of Route 4
Ser-phe
Reactant of Route 5
Reactant of Route 5
Ser-phe
Reactant of Route 6
Ser-phe

Citations

For This Compound
23,000
Citations
T Zhang, M Su, X Jiang, Y Xue, J Zhang… - Journal of agricultural …, 2019 - ACS Publications
The purpose of the study was to investigate the transepithelial transport route of Arg-Leu-Ser-Phe-Asn-Pro (RLSFNP), a milk-derived angiotensin-converting enzyme (ACE) inhibitory …
Number of citations: 33 pubs.acs.org
W Bal, H Kozlowski, G Kupryszewski… - Journal of inorganic …, 1993 - Elsevier
The pentapeptide fragment of ANF, Asn-Ser-Phe-Arg-Tyr-NH 2 , coordinates to Cu(II) using the same four nitrogen donor centers as simple pentapeptides such as pentaalanine yet the …
Number of citations: 61 www.sciencedirect.com
KD Kopple - Biopolymers: Original Research on Biomolecules, 1971 - Wiley Online Library
The 220 MHz proton magnetic resonance spectrum of the cyclic heptapeptide evoli‐dine, cyclo‐Ser‐Phe‐Leu‐Pro‐Val‐Asn‐Leu, has been analyzed. From the temperature …
Number of citations: 62 onlinelibrary.wiley.com
M Kalai, FA Montero‐Julian, J Grötzinger… - European journal of …, 1996 - Wiley Online Library
… of the amino acid sequence of the corresponding regions of IL-6R with those of h-somatotropin-R, mIL-3Rp and hIL-2Rp, has suggested that amino acids included in two SerSer-Phe-…
Number of citations: 36 febs.onlinelibrary.wiley.com
C Delporte, P Poloczek, M Tastenoy, J Winand… - European Journal of …, 1992 - Elsevier
… The short C-terminal tetrapcptide Ser-Phe-Arg-Tyr of ANP is a poorer suhstratc for this enzyme, implying that an amino portion of ANP (ie, a longer chain length} may be a factor in …
Number of citations: 24 www.sciencedirect.com
P Martin - Biochimica et Biophysica Acta (BBA)-Protein Structure …, 1984 - Elsevier
… parameters for the hydrolysis of the chromophoric hexapeptide Len-Ser-Phe(NO 2)-~ NleAla-… The spectral properties of the c ~ c tripeptide Leu-Ser-Phe(NO2) in the pH range 1-3.6 were …
Number of citations: 24 www.sciencedirect.com
D Troyer, R Padilla, T Smith, J Kreisberg… - Journal of Biological …, 1992 - Elsevier
We have studied the effects of thrombin (alpha-thrombin) and Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL), a peptide agonist of the platelet thrombin receptor in …
Number of citations: 22 www.sciencedirect.com
JJ Malcorra-Azpiazu, HI Balda-Aguirre… - …, 1988 - Taylor & Francis
… This analysis suggested a possible Ser+Phe replacement at either the 4th or the 9th position of this peptide. Sequence analysis gave the f o 1 1 ow i ng part ia 1 sequence : P he; P he,- …
Number of citations: 9 www.tandfonline.com
DS Blokhin, VV Klochkov, S Berger - Magnetic Resonance in Solids …, 2013 - cyberleninka.ru
In the present paper the applicability of a structure determination for a four amino acid residues containing oligopeptide N-Ac-Ser-Phe-Val-Gly-OMe was investigated. The spatial …
Number of citations: 6 cyberleninka.ru
Y In, H Ono, T Ishida - Chemical and pharmaceutical bulletin, 2002 - jstage.jst.go.jp
… difference between Ser–Phe–NH2 and Ser–Phe–OH is significant at af2 torsion angle. This means there is no significant contribution of an amide group to the molecular conformation. …
Number of citations: 7 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.